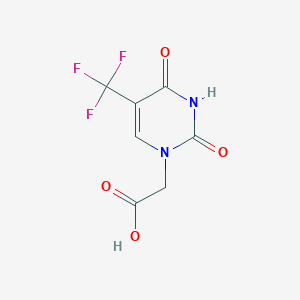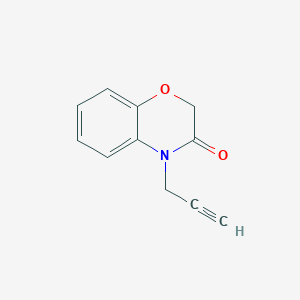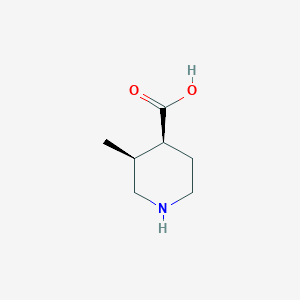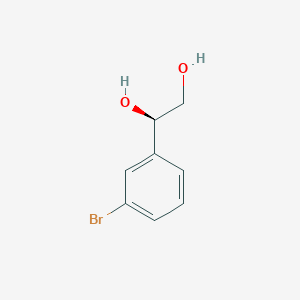
(1R)-1-(3-Bromophenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- is a chemical compound with the molecular formula C8H9BrO2 and a molecular weight of 217.05986 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethanediol backbone, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- typically involves the bromination of phenyl ethanediol derivatives. One common method includes the reaction of 1,2-ethanediol with bromobenzene under specific conditions to yield the desired product . The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the selective bromination of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of automated systems and precise control of reaction parameters ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: Formation of 1,2-ethanediol, 1-phenyl-, (1R)-.
Substitution: Formation of various substituted phenyl ethanediol derivatives.
Applications De Recherche Scientifique
1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediol, 1-phenyl-, (1R)-: Lacks the bromine atom, resulting in different reactivity and biological activity.
1,2-Ethanediol, 1-(4-bromophenyl)-, (1R)-: Similar structure but with the bromine atom at the para position, affecting its chemical properties and interactions.
1,2-Ethanediol, 1-(2-bromophenyl)-, (1R)-: Bromine atom at the ortho position, leading to distinct steric and electronic effects.
Uniqueness
1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for targeted applications in research and industry .
Propriétés
Numéro CAS |
402937-73-9 |
|---|---|
Formule moléculaire |
C8H9BrO2 |
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
(1R)-1-(3-bromophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 |
Clé InChI |
RPYUQIBEBQYKTK-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)[C@H](CO)O |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)

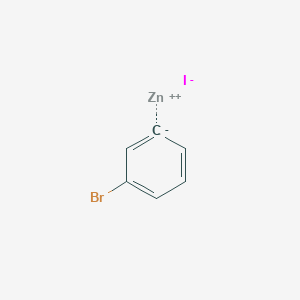

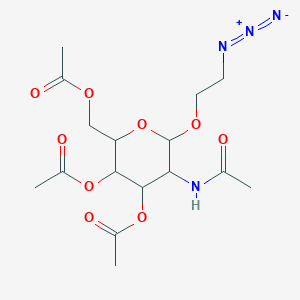

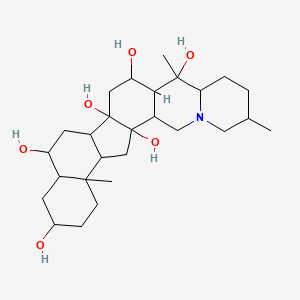
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol](/img/structure/B15093739.png)

